molecular formula C8H6F2N2O B8785317 5-(Difluoromethoxy)-3-methylpicolinonitrile CAS No. 1262860-51-4

5-(Difluoromethoxy)-3-methylpicolinonitrile

Cat. No.: B8785317
CAS No.: 1262860-51-4
M. Wt: 184.14 g/mol
InChI Key: FUOAWQNATGLZFF-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-3-methylpicolinonitrile is a useful research compound. Its molecular formula is C8H6F2N2O and its molecular weight is 184.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

1262860-51-4

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

5-(difluoromethoxy)-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6F2N2O/c1-5-2-6(13-8(9)10)4-12-7(5)3-11/h2,4,8H,1H3

InChI Key

FUOAWQNATGLZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#N)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-hydroxy-3-methyl-pyridine-2-carbonitrile (CAS registry 228867-86-5) (228 mg, 1.70 mmol), sodium chlorodifluoroacetate (CAS registry 1895-39-2) (518 mg, 3.40 mmol) and K2CO3 (705 mg, 5.10 mmol) in DMF (7 ml) was stirred for 0.5 h at 100° C. The reaction mixture was diluted with EtOAc and washed with saturated aqueous NH4Cl soln. and brine. The aqueous layers were reextracted with EtOAc, the combined organic layers dried over Na2SO4, filtrated and the filtrate was concentrated. The title compound was obtained as a colourless oil after flash chromatography on silica gel (cyclohexane/EtOAc gradient 0-3 min 95:5, 3-35 min 95:5 to 60:40).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-(difluoromethoxy)-3-methylpyridine (12.4 g, 64.1 mmol), zinc cyanide (4.07 mL, 64.1 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.5 g, 4.51 mmol) and tris(dibenzylideneacetone)dipalladium(0) (2.1 g, 2.93 mmol) in DMA (50 mL) was heated to 110° C. under N2 for 18 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase obtained was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 0-70% EtOAc/hex to give 5-(difluoromethoxy)-3-methylpicolinonitrile (5.88 g, 31.9 mmol, 49.8% yield). MS m/z: 185.0 [M+H].
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.07 mL
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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